An In-depth Technical Guide to 2-chloro-6-methyl-9H-purine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2-chloro-6-methyl-9H-purine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 2-chloro-6-methyl-9H-purine. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties and Structure
2-chloro-6-methyl-9H-purine is a substituted purine derivative with the chemical formula C₆H₅ClN₄. Its structure consists of a purine core with a chloro group at the C2 position and a methyl group at the C6 position.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1681-19-2 | [1] |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [2][3] |
| Melting Point | 255-258 °C | N/A |
| Boiling Point | Not available | |
| Solubility | Limited water solubility; soluble in organic solvents like methanol and ethyl acetate. | [4] |
| pKa | Not available | |
| Appearance | White crystalline powder | [4] |
Structural Information
The structural identifiers for 2-chloro-6-methyl-9H-purine are provided in Table 2, facilitating its identification and use in computational chemistry applications.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-6-methyl-9H-purine | N/A |
| SMILES | ClC1=C2N=C(C)N=C2N=C1 | N/A |
| InChI | InChI=1S/C6H5ClN4/c1-3-8-5-4(7)10-2-11-6(5)9-3/h2H,1H3,(H,8,9,10,11) | N/A |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-chloro-6-methyl-9H-purine is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of analogous purine derivatives. A representative protocol is outlined below.
Proposed Synthetic Protocol
A common strategy for the synthesis of substituted purines involves the chlorination of a corresponding hydroxypurine or aminopurine precursor. For 2-chloro-6-methyl-9H-purine, a potential starting material would be 6-methylhypoxanthine or 2-amino-6-methyl-9H-purine.
Reaction Scheme:
Experimental Procedure (Hypothetical):
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Diazotization: To a cooled (0-5 °C) suspension of 6-methyl-9H-purin-2-amine in hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure the complete formation of the diazonium salt.
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Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in hydrochloric acid. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
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Work-up and Purification: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-chloro-6-methyl-9H-purine.
Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents.
Biological Activity and Signaling Pathways
Purine analogs are a well-established class of compounds with diverse biological activities, frequently explored as potential therapeutic agents.[5][6] The structural features of 2-chloro-6-methyl-9H-purine suggest its potential as an inhibitor of various kinases, a property shared by many substituted purines.
Kinase Inhibition and Anticancer Potential
Substituted purines are known to act as competitive inhibitors of ATP-binding sites on a variety of protein kinases.[7] Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of anticancer drug development. In particular, cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8][9][10]
The mTORC1 signaling network, a central regulator of cell growth and proliferation, is also sensitive to cellular purine levels, further highlighting the link between purine metabolism and cancer cell biology.[11]
Antiviral Activity
Certain purine derivatives have also demonstrated significant antiviral activity.[12][13][14][15] The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. The structural similarity of 2-chloro-6-methyl-9H-purine to known antiviral nucleoside analogs suggests it could be a candidate for antiviral drug discovery.
Relevant Signaling Pathway: Cell Cycle Regulation by Cyclin-Dependent Kinases
Given the established role of purine analogs as CDK inhibitors, a key signaling pathway of interest is the cell cycle control system. The diagram below illustrates the central role of CDKs in regulating the progression through the different phases of the cell cycle. Inhibition of these kinases by compounds like 2-chloro-6-methyl-9H-purine could lead to cell cycle arrest, providing a mechanism for its potential anticancer effects.
Caption: CDK-mediated cell cycle progression and potential inhibition by 2-chloro-6-methyl-9H-purine.
Conclusion
2-chloro-6-methyl-9H-purine is a purine derivative with significant potential for further investigation in medicinal chemistry and drug discovery. Its structural similarity to known kinase inhibitors and antiviral agents makes it a compelling candidate for screening in these therapeutic areas. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and highlights its potential biological significance, thereby serving as a valuable resource for researchers in the field. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its therapeutic potential.
References
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- 3. 2-Chloro-6-methyl-9h-purine - CAS:1681-19-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
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- 9. Synthesis of C2 alkynylated purines, a new family of potent inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral effects if ribavirin and 6-mercapto-9-tetrahydro-2-furylpurine against dengue viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
